Mycosubtilin
CAS No.: 1392-60-5
Cat. No.: VC20944543
Molecular Formula: C55H86N14O16
Molecular Weight: 1199.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1392-60-5 |
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Molecular Formula | C55H86N14O16 |
Molecular Weight | 1199.4 g/mol |
IUPAC Name | 3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide |
Standard InChI | InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1 |
Standard InChI Key | RCIPRGNHNAEGHR-ZLHAWHIKSA-N |
Isomeric SMILES | CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
SMILES | CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
Canonical SMILES | CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
Chemical Structure and Properties
Molecular Structure
Mycosubtilin possesses a distinctive molecular structure that contributes to its biological activities. It is a heptapeptide cyclized in a ring with a β-amino fatty acid . The peptide sequence consists of L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Ser-L-Asn, with the second, third, and sixth positions present in the D-configuration . This specific arrangement of amino acids is crucial for its antimicrobial function.
The lipid moiety of mycosubtilin contains several β-amino acids, making it a mixture of homologous lipopeptides, primarily C54H83N14O16 and C55H85N14O16 . Detailed analysis has revealed that the natural β-amino acids in mycosubtilin consist of:
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3-amino-14-methylpentadecanoic acid (35%)
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3-amino-14-methylhexadecanoic acid (59%)
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3-aminohexadecanoic acid (6%)
Physical and Chemical Properties
Mycosubtilin, also referred to as mycosubtiline in some literature, has specific physical and chemical properties that have been well-documented. The molecular formula is generally represented as C55H86N14O16 with a molecular weight of 1199.4 g/mol .
Table 1: Physical and Chemical Properties of Mycosubtilin
Biosynthesis
Genetic Basis
The biosynthesis of mycosubtilin in Bacillus subtilis is governed by a specific gene cluster. The mycosubtilin synthetase gene cluster has been identified in B. subtilis ATCC6633 and consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC . These genes are controlled by the same promoter and span approximately 38 kb .
Each of these genes plays a specific role in the biosynthesis of mycosubtilin:
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The mycA, mycB, and mycC genes encode subunits that contain the seven modules necessary to synthesize the peptide moiety of mycosubtilin .
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The MycB component has been biochemically characterized and shown to specifically adenylate tyrosine, as expected for the mycosubtilin synthetase .
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Insertional mutagenesis of the operon resulted in a mycosubtilin-negative phenotype, confirming the essential role of these genes in mycosubtilin production .
Biosynthetic Pathway
Biological Activities
Antifungal Properties
Mycosubtilin exhibits potent antifungal activity against a wide range of fungal pathogens. It is particularly effective against several species of fungi and yeasts, including Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Penicillium notatum, and Fusarium oxysporum .
Recent research has also demonstrated that mycosubtilin produced by Bacillus subtilis ATCC6633 effectively inhibits the growth and mycotoxin biosynthesis of Fusarium graminearum and Fusarium verticillioides . Studies have shown that mycosubtilin exerts its antifungal activity in a dose-dependent manner, with strong inhibitory effects observed at concentrations of 20–500 μg/mL .
Table 2: Antifungal Activity of Mycosubtilin Against Various Fungi
Hemolytic Activity
In addition to its antimicrobial properties, mycosubtilin also displays hemolytic activity . This property, while potentially limiting its therapeutic applications, provides insights into its mechanism of action, which likely involves interaction with and disruption of biological membranes.
Comparative Studies
Comparison with Other Lipopeptides
Bacillus subtilis produces several lipopeptides besides mycosubtilin, including surfactin and fengycin. Each of these compounds has distinct structural features and biological activities.
Table 3: Comparison of Lipopeptides Produced by Bacillus subtilis
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